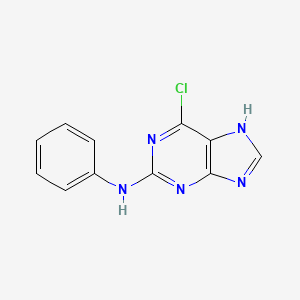

9H-Purin-2-amine, 6-chloro-N-phenyl-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9H-Purin-2-amine, 6-chloro-N-phenyl- is a useful research compound. Its molecular formula is C11H8ClN5 and its molecular weight is 245.67 g/mol. The purity is usually 95%.

BenchChem offers high-quality 9H-Purin-2-amine, 6-chloro-N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Purin-2-amine, 6-chloro-N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Antitumor Activity

9H-Purin-2-amine, 6-chloro-N-phenyl- has been investigated for its potential as an antitumor agent . Studies indicate that modifications to the purine structure can enhance its biological efficacy against cancer cells. The compound interacts with key enzymes involved in nucleic acid synthesis, which are critical for cell proliferation. Research has shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Antiviral Properties

The compound is also being explored for its antiviral properties . It has shown activity against various viral targets, making it a candidate for the development of antiviral drugs. In vitro studies suggest that it may inhibit viral replication mechanisms, although further research is needed to elucidate its full potential.

Research Reagent

In addition to its therapeutic applications, 9H-Purin-2-amine, 6-chloro-N-phenyl- serves as a research reagent in studies focused on purine metabolism. Its unique structure allows researchers to explore interactions with cellular targets, providing insights into the pharmacological profiles of purine derivatives.

Synthesis and Derivatives

The synthesis of 9H-Purin-2-amine, 6-chloro-N-phenyl- typically involves several chemical reactions that allow for the introduction of various substituents. Different synthetic routes have been proposed, each offering advantages in terms of yield and purity. The presence of chlorine and phenyl groups enhances the compound's biological activity by improving specificity towards molecular targets.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal reported that derivatives of 9H-Purin-2-amine showed significant antitumor activity against specific cancer cell lines. The study highlighted the compound's ability to induce apoptosis through CDK inhibition, demonstrating its potential as a lead compound in anticancer drug development .

Case Study 2: Antiviral Activity

In another investigation, researchers evaluated the antiviral efficacy of related purine derivatives against RNA viruses. Although direct data on 9H-Purin-2-amine is limited, findings indicated that structural modifications could lead to enhanced antiviral activity, suggesting avenues for future research into its derivatives.

Eigenschaften

IUPAC Name |

6-chloro-N-phenyl-7H-purin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5/c12-9-8-10(14-6-13-8)17-11(16-9)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJHMCHYHSKERV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=C(C(=N2)Cl)NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921314 |

Source

|

| Record name | 6-Chloro-N-phenyl-1,3-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.67 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114300-74-2 |

Source

|

| Record name | 9H-Purin-2-amine, 6-chloro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114300742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-phenyl-1,3-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.